molecular formula C36H50N12O5 B12765414 2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate CAS No. 104715-82-4

2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate

Cat. No.: B12765414
CAS No.: 104715-82-4
M. Wt: 730.9 g/mol
InChI Key: QZBODOAHANCWLC-UHFFFAOYSA-N
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Description

2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate is a complex organic compound that belongs to the purine class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative. This reaction is followed by esterification with an L-valine derivative to produce the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are designed to minimize impurities and maximize yield. The process involves the selective hydrolysis of intermediates under basic or enzymatic conditions to obtain the final product in high purity . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine structure.

    Ganciclovir: Another antiviral agent with structural similarities to the compound .

Uniqueness

2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds .

Properties

CAS No.

104715-82-4

Molecular Formula

C36H50N12O5

Molecular Weight

730.9 g/mol

IUPAC Name

2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate

InChI

InChI=1S/2C18H24N6O2.H2O/c2*1-2-3-4-13-5-7-14(8-6-13)21-18-22-16(19)15-17(23-18)24(11-20-15)12-26-10-9-25;/h2*5-8,11,25H,2-4,9-10,12H2,1H3,(H3,19,21,22,23);1H2

InChI Key

QZBODOAHANCWLC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)COCCO)N.CCCCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)COCCO)N.O

Origin of Product

United States

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